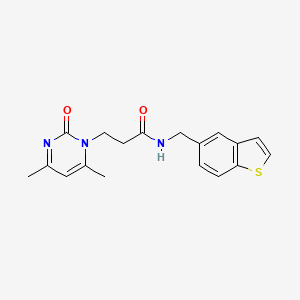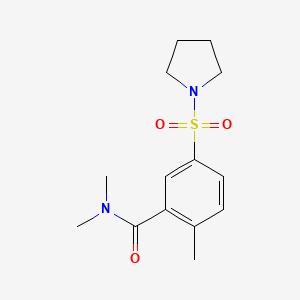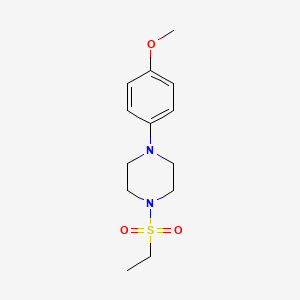![molecular formula C21H15N3O2S B5320608 N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B5320608.png)
N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide, also known as OPTC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. OPTC is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a phenyl ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research. The compound has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential application in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence efficiency (Wang et al., 2016).
作用機序
The mechanism of action of N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide has been studied in various studies. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various cell cycle and apoptosis-related proteins. The compound has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response. Additionally, this compound has been reported to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity (Zhou et al., 2015).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anticancer activity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers, which contributes to its anti-inflammatory and antioxidant properties. Additionally, this compound has been reported to exhibit high fluorescence efficiency, making it a potential candidate for the development of OLEDs (Wang et al., 2016).
実験室実験の利点と制限
N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages of using this compound in lab experiments is its potential applications in various fields of scientific research, including cancer research, inflammation research, and OLED development. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to use in certain experiments (Zhou et al., 2015).
将来の方向性
There are several future directions for the study of N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide. One of the future directions is to study the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on different signaling pathways. Furthermore, future studies can focus on developing new synthesis methods for this compound that can improve its solubility and increase its yield (Wang et al., 2016).
Conclusion:
This compound (this compound) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. This compound has been shown to exhibit anticancer activity, anti-inflammatory and antioxidant properties, and high fluorescence efficiency, making it a potential candidate for the treatment of various diseases and the development of OLEDs. Further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in different fields of scientific research.
合成法
The synthesis of N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide has been reported in various studies. One of the commonly used methods for the synthesis of this compound involves the reaction of 2-acetylthiophene with hydrazine hydrate to form 2-aminothiophene. The 2-aminothiophene is then reacted with 2-bromoacetophenone to form 2-(2-acetylphenyl)thiophene. The 2-(2-acetylphenyl)thiophene is further reacted with hydrazine hydrate and sodium hydroxide to form 2-(2-hydrazinylphenyl)thiophene. The 2-(2-hydrazinylphenyl)thiophene is then reacted with ethyl chloroformate and 5-phenyl-1,2,4-oxadiazole-3-amine to form this compound (this compound) (Zhou et al., 2015).
特性
IUPAC Name |
N-[3-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-21(18-10-5-13-27-18)22-17-9-4-8-16(14-17)20-23-19(26-24-20)12-11-15-6-2-1-3-7-15/h1-14H,(H,22,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPGBYVNGLXHK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320573.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5320579.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)

![N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5320607.png)
